Chemical properties of Fmoc-Ile-Thr(Psime,Mepro)-OH
Chemical properties of Fmoc-Ile-Thr(Psime,Mepro)-OH
An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-Ile-Thr(ΨMe,MePro)-OH
Executive Summary
Fmoc-Ile-Thr(ΨMe,MePro)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS), specifically engineered to resolve the critical issue of peptide aggregation.[1][2] As a pseudoproline dipeptide, it incorporates a reversibly protected oxazolidine ring on the threonine residue, which introduces a temporary "kink" in the elongating peptide backbone.[1][3] This conformational disruption effectively inhibits the inter-chain hydrogen bonding responsible for β-sheet formation, a primary driver of aggregation.[4][5] The result is a significant enhancement in the solvation of the peptide-resin complex, leading to more efficient coupling reactions, markedly improved yields, and higher purity of crude products.[6] This guide provides a comprehensive examination of the chemical properties, mechanism of action, and field-proven protocols for the application of Fmoc-Ile-Thr(ΨMe,MePro)-OH, intended for researchers, chemists, and professionals in drug development who seek to synthesize challenging, aggregation-prone peptide sequences with greater success.
The Foundational Challenge: Peptide Aggregation in SPPS
In the landscape of Fmoc-based solid-phase peptide synthesis, the aggregation of the growing peptide chain on the solid support remains a formidable obstacle.[4] This phenomenon is particularly prevalent in sequences rich in hydrophobic residues or those predisposed to forming stable secondary structures, most notably β-sheets.[1][7] Inter-chain aggregation physically obstructs the N-terminal amine, rendering it inaccessible for subsequent acylation steps. This steric hindrance leads to a cascade of synthetic failures, including:
-
Incomplete Coupling: The incoming activated amino acid cannot efficiently react with the shielded N-terminus.
-
Low Yields: The final product is contaminated with deletion sequences, significantly reducing the overall yield of the target full-length peptide.[1]
-
Difficult Purification: The crude product is a complex mixture of closely related impurities that are challenging to resolve via standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Fmoc-Ile-Thr(ΨMe,MePro)-OH was developed as a direct and robust solution to mitigate these intrinsic challenges.
A Dipeptide Solution: Structure and Core Properties of Fmoc-Ile-Thr(ΨMe,MePro)-OH
Fmoc-Ile-Thr(ΨMe,MePro)-OH is a pre-formed dipeptide building block where the threonine (Thr) residue has been chemically modified.[3][8] The side-chain hydroxyl group and the α-amino group of threonine react with acetone to form a 2,2,5-trimethyloxazolidine ring, a proline-like heterocycle.[2][9] This structure is the "pseudoproline" (ΨPro) moiety. The N-terminus of the preceding isoleucine (Ile) residue is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
The decision to utilize a pre-formed dipeptide is a critical aspect of its design. The nitrogen atom within the oxazolidine ring is sterically hindered and less nucleophilic, making the direct coupling of an amino acid onto a resin-bound pseudoproline residue inefficient. By incorporating the Ile-Thr(ΨMe,MePro) unit in a single coupling step, this kinetic barrier is circumvented, improving synthetic efficiency.
Physicochemical Data
The essential chemical and physical properties of Fmoc-Ile-Thr(ΨMe,MePro)-OH are summarized below, providing a crucial reference for experimental design and handling.
| Property | Value | Reference(s) |
| CAS Number | 957780-52-8 | [7][10][11] |
| Molecular Formula | C₂₈H₃₄N₂O₆ | [7][10][11] |
| Molecular Weight | 494.58 g/mol | [7][10][11] |
| Appearance | White to off-white powder | [7][10][11] |
| Purity (Typical) | ≥97% (HPLC) | [7][11] |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |
| Storage Conditions | 2-8°C, desiccated | [11] |
| Full Chemical Name | (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [7] |
Mechanism of Action: Engineering Backbone Conformation
The efficacy of Fmoc-Ile-Thr(ΨMe,MePro)-OH is rooted in its ability to enforce a specific, non-aggregating conformation on the peptide backbone. This is achieved through a principle of conformational disruption.
The five-membered oxazolidine ring is sterically constrained, much like the pyrrolidine ring of a natural proline residue. This constraint forces the preceding peptide bond—in this case, the Isoleucine-Threonine(ΨMe,MePro) bond—to favor a cis-amide conformation over the more common trans isomer.[2][3] This induced cis bond introduces a significant "kink" into the linear structure of the peptide chain, disrupting the planar, extended backbone geometry required for the formation of intermolecular β-sheets.[5][8] By breaking the periodicity of inter-chain hydrogen bonding, the primary cause of aggregation is eliminated at its source.[4] This mechanism enhances the solvation of the entire peptide-resin matrix, ensuring the N-terminus remains exposed and reactive for subsequent synthetic cycles.[1][9]
Experimental Protocols and Practical Application
The true value of a synthetic tool lies in its reliable and reproducible application. The following protocols are designed to provide a robust framework for the incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH into peptide sequences.
Protocol: Dipeptide Incorporation in Fmoc SPPS
This protocol outlines the manual coupling of the dipeptide on a standard 0.1 mmol synthesis scale. The principles are directly translatable to automated synthesizers.
Rationale: The protocol employs a pre-activation step with a standard carbodiimide or phosphonium/uronium salt coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (DIPEA). This converts the carboxylic acid of the dipeptide into a highly reactive ester, ensuring a rapid and efficient acylation of the resin-bound N-terminal amine. The use of 1.5 to 3 equivalents of the dipeptide and coupling reagents drives the reaction to completion.
Methodology:
-
Resin Preparation: Swell the appropriate solid support (e.g., 0.1 mmol of Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin to remove residual piperidine and by-products. A typical wash cycle is: DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The test should be positive (blue color).
-
Dipeptide Coupling: a. In a separate vial, dissolve Fmoc-Ile-Thr(ΨMe,MePro)-OH (1.5-3 eq.), HBTU (1.5-3 eq.), and DIPEA (3-6 eq.) in a minimal volume of DMF. b. Allow this activation mixture to pre-activate for 2-5 minutes. c. Add the activated mixture to the washed, deprotected resin. d. Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring and Washing: a. Upon completion, perform a Kaiser test to confirm the absence of free amines (negative result). b. Wash the resin as described in step 3.
-
Chain Elongation: Proceed to the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.
Protocol: Final Cleavage and Pseudoproline Ring Opening
Rationale: The oxazolidine ring of the pseudoproline is designed to be stable throughout the SPPS cycles but labile to the strong acidic conditions used for final cleavage.[10] A standard TFA-based cocktail simultaneously cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), and hydrolyzes the oxazolidine ring to regenerate the native threonine residue.
Methodology:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v), for 2-3 hours at room temperature. TIS and water act as scavengers to protect sensitive residues from reactive carbocations generated during deprotection.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and proceed with purification by RP-HPLC.
-
Validation: Confirm the identity and purity of the final product using LC-MS to verify the correct mass, which should correspond to the peptide containing the native Ile-Thr sequence.[9]
Strategic Advantages in Advanced Peptide Synthesis
The incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH provides a distinct strategic advantage, enabling the synthesis of peptides that are otherwise inaccessible or extremely difficult to produce.[6]
-
Synthesis of "Difficult" Peptides: It has been instrumental in the successful synthesis of highly aggregation-prone peptides like human Amylin (hAmylin), where standard Fmoc methods yielded only trace amounts of the desired product.[9][12]
-
Long Peptides and Small Proteins: By preventing aggregation in sequences over 40 amino acids, it facilitates the synthesis of small proteins and large peptide domains.[9] The synthesis of the 68-amino-acid chemokine RANTES was made efficient through the use of pseudoproline dipeptides.[9]
-
Cyclic Peptides: The backbone "kink" can pre-organize a linear peptide into a conformation that is favorable for macrocyclization, often increasing cyclization yields and reaction rates.[8][9][13]
-
Fragment Condensation: Peptides can be cleaved from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) with the pseudoproline moiety intact using dilute acid (e.g., 1% TFA).[6][8] These protected fragments exhibit markedly improved solubility, which is highly advantageous for their purification and subsequent use in solution-phase fragment condensation.[6][8]
Conclusion
Fmoc-Ile-Thr(ΨMe,MePro)-OH is more than a mere building block; it is an enabling technology in the field of peptide chemistry. Its mechanism of action, rooted in the principles of conformational chemistry, provides a robust and predictable method for disrupting peptide aggregation during SPPS. By improving coupling efficiencies, yields, and purities, this dipeptide expands the scope of accessible synthetic targets, empowering researchers in drug discovery and the life sciences to pursue complex and therapeutically relevant peptides with a much higher probability of success.
References
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Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
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The role of pseudo-proline dipeptides. (2025, August 13). Retrieved from [Link]
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Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
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Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
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Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693-6. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
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